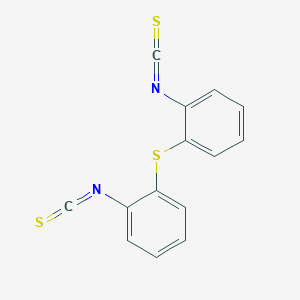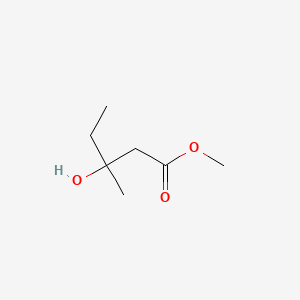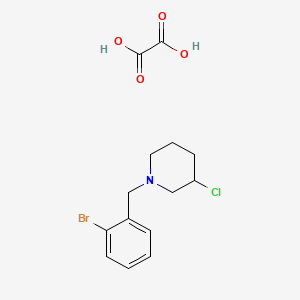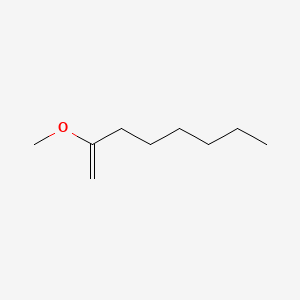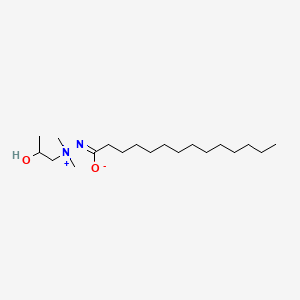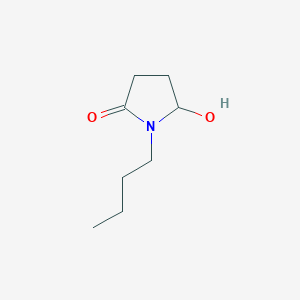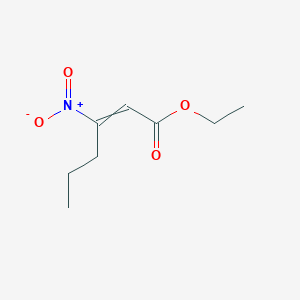![molecular formula C8H10 B14663750 1-Methylidenedispiro[2.0.2~4~.1~3~]heptane CAS No. 50874-26-5](/img/structure/B14663750.png)
1-Methylidenedispiro[2.0.2~4~.1~3~]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylidenedispiro[202~4~1~3~]heptane is a unique organic compound characterized by its distinctive spirocyclic structure This compound belongs to the class of cycloalkanes, which are hydrocarbons containing carbon atoms arranged in a ring structure The spirocyclic nature of 1-Methylidenedispiro[202~4~
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylidenedispiro[2.0.2~4~.1~3~]heptane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under specific conditions. For instance, starting from a linear precursor, cyclization can be induced using strong acids or bases, often under elevated temperatures to facilitate the formation of the spirocyclic ring.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of catalysts can also enhance the yield and selectivity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylidenedispiro[2.0.2~4~.1~3~]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced at specific positions using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), Organometallic reagents (Grignard reagents)
Major Products Formed:
Aplicaciones Científicas De Investigación
1-Methylidenedispiro[2.0.2~4~.1~3~]heptane has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity, potentially leading to the discovery of new bioactive compounds.
Medicine: Research into the pharmacological properties of this compound may reveal its potential as a therapeutic agent or a precursor for drug development.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 1-Methylidenedispiro[2.0.2~4~.1~3~]heptane exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound may also participate in electron transfer processes, influencing redox reactions and cellular signaling pathways.
Comparación Con Compuestos Similares
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Cyclohexane: A six-membered ring cycloalkane.
Uniqueness: 1-Methylidenedispiro[202~4~1~3~]heptane stands out due to its spirocyclic structure, which imparts unique chemical and physical properties
Propiedades
Número CAS |
50874-26-5 |
|---|---|
Fórmula molecular |
C8H10 |
Peso molecular |
106.16 g/mol |
Nombre IUPAC |
5-methylidenedispiro[2.0.24.13]heptane |
InChI |
InChI=1S/C8H10/c1-6-4-8(6)5-7(8)2-3-7/h1-5H2 |
Clave InChI |
SKAJZUHJLQIZBE-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC12CC23CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


